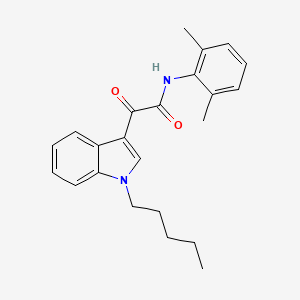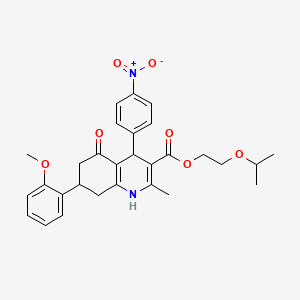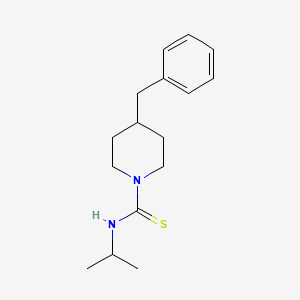![molecular formula C24H35NO4 B14948097 2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14948097.png)
2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE is a complex organic compound with a molecular formula of C22H31NO4 . This compound is characterized by its cyclohexenone core, substituted with butyryl, diethoxyphenethyl, and dimethyl groups. It is a member of the phenethylamine class, which is known for its diverse biological activities .
Méthodes De Préparation
The synthesis of 2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the cyclohexenone core: This can be achieved through a series of aldol condensation reactions.
Introduction of the butyryl group: This step involves the acylation of the cyclohexenone core using butyryl chloride in the presence of a base.
Attachment of the diethoxyphenethyl group: This is done through a nucleophilic substitution reaction, where the diethoxyphenethylamine is reacted with the cyclohexenone derivative.
Final modifications: Any additional functional groups are introduced through standard organic synthesis techniques.
Analyse Des Réactions Chimiques
2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenethylamine moiety.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE can be compared with other phenethylamine derivatives such as:
3,4-Dimethoxyphenethylamine: Known for its psychoactive properties.
Mescaline: A naturally occurring psychedelic compound.
Bevantolol: A beta-blocker used in the treatment of hypertension.
The uniqueness of 2-BUTYRYL-3-[(3,4-DIETHOXYPHENETHYL)AMINO]-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H35NO4 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
(2E)-3-[2-(3,4-diethoxyphenyl)ethylimino]-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C24H35NO4/c1-6-9-19(26)23-18(15-24(4,5)16-20(23)27)25-13-12-17-10-11-21(28-7-2)22(14-17)29-8-3/h10-11,14,26H,6-9,12-13,15-16H2,1-5H3/b23-19+,25-18? |
Clé InChI |
MQPMOBBMAHVLOX-ZKDXKUNRSA-N |
SMILES isomérique |
CCC/C(=C\1/C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)(C)C)/O |
SMILES canonique |
CCCC(=C1C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(Adamantan-1-YL)piperazin-1-YL]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B14948018.png)
![(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14948024.png)


![Benzenesulfonamide, N-[1-(4-hydroxy-3-methylphenylamino)ethylidene]-4-methyl-](/img/structure/B14948040.png)
![6-(1H-benzimidazol-1-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14948062.png)
![6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one](/img/structure/B14948074.png)
![4-{[3-(Pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]amino}butan-1-ol](/img/structure/B14948076.png)

![N-(1,3'-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B14948091.png)

![Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate](/img/structure/B14948107.png)
![3-benzyl-5-(3-hydroxy-4-methoxyphenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14948110.png)
![N-benzyl-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B14948118.png)
